

# A Comparative Analysis of Auranofin and Sodium Aurothiomalate for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025



Auranofin, an oral gold formulation, and sodium aurothiomalate, an injectable gold salt, have long been utilized as disease-modifying antirheumatic drugs (DMARDs) for the management of rheumatoid arthritis (RA). While both compounds harness the therapeutic properties of gold, their distinct formulations, routes of administration, and pharmacological profiles result in significant differences in their clinical efficacy and side effect profiles. This guide provides a detailed comparison of these two agents, supported by clinical trial data and an examination of their underlying mechanisms of action.

# Clinical Efficacy: A Trade-Off Between Potency and Tolerability

Clinical evidence generally suggests that intramuscular sodium aurothiomalate (also known as gold sodium thiomalate or GST) exhibits greater efficacy in controlling the signs and symptoms of rheumatoid arthritis compared to oral auranofin.[1][2] However, this enhanced potency is often accompanied by a higher incidence of adverse events, leading to a greater rate of treatment discontinuation.

Conversely, auranofin is characterized by a more favorable safety profile, with fewer serious side effects.[1][2] This improved tolerability, however, comes at the cost of a less robust therapeutic effect, with a higher rate of withdrawal due to insufficient clinical response.[3]



| Efficacy Endpoint                                | Auranofin                                    | Sodium<br>Aurothiomalate                                                       | Source |
|--------------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------|--------|
| Withdrawal due to<br>Insufficient Response       | More common                                  | Less common                                                                    | [3]    |
| Withdrawal due to<br>Adverse Effects             | 10%                                          | 20% (5 times more frequent than Auranofin)                                     | [2][4] |
| Physician's<br>Assessment of<br>Disease Activity | Superior to placebo                          | Superior to placebo<br>and tends to show<br>greater efficacy than<br>auranofin | [2]    |
| Pain/Tenderness<br>Scores                        | Significant<br>improvement                   | Significant<br>improvement                                                     | [2]    |
| Erythrocyte Sedimentation Rate (ESR)             | Decrease                                     | Decrease                                                                       | [2]    |
| Joint Swelling Scores                            | No significant<br>difference from<br>placebo | Superior to placebo                                                            | [2]    |

## Side Effect Profile: A Tale of Two Systems

The adverse event profiles of auranofin and sodium aurothiomalate are markedly different, reflecting their distinct pharmacokinetic properties.

Auranofin: The most frequently reported side effect associated with oral auranofin is diarrhea, which can occur in up to 40% of patients undergoing long-term therapy.[5] Other common adverse events include skin rash and pruritus (2-5%) and proteinuria (5%).[5]

Sodium Aurothiomalate: Intramuscular sodium aurothiomalate is associated with a higher incidence of mucocutaneous reactions, with pruritus and rash affecting up to 30% of patients. [6] Stomatitis is also common, occurring in approximately 20% of individuals. [6] More serious



potential side effects include proteinuria (10-15%), thrombocytopenia, and "nitritoid" reactions. [2][6]

| Adverse Event             | Auranofin<br>Incidence | Sodium<br>Aurothiomalate<br>Incidence | Source |
|---------------------------|------------------------|---------------------------------------|--------|
| Diarrhea/Loose Stools     | ~40% (long-term)       | Less common                           | [5]    |
| Rash and Pruritus         | 2-5%                   | ~30%                                  | [5][6] |
| Stomatitis                | Less common            | ~20%                                  | [6]    |
| Proteinuria               | ~5%                    | 10-15%                                | [5][6] |
| Thrombocytopenia          | Rare                   | More common than auranofin            | [2]    |
| Elevated Liver<br>Enzymes | Rare                   | Observed                              | [2]    |
| "Nitritoid" Reactions     | Not reported           | Observed                              | [2]    |
| Gold Pneumonitis          | Not reported           | Observed                              | [2]    |

## **Experimental Protocols**

The data presented is derived from a variety of clinical trials, including double-blind, placebocontrolled, and comparative studies. A representative experimental design is outlined below:

Study Design: A prospective, controlled, double-blind multicenter trial comparing auranofin, sodium aurothiomalate (GST), and placebo in patients with active rheumatoid arthritis.[2]

Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis.

#### **Dosing Regimens:**

- Auranofin: Administered orally.
- Sodium Aurothiomalate (GST): Administered via intramuscular injection.



• Placebo: Administered orally or via injection to match the active treatment groups.

Assessment of Efficacy: Efficacy was evaluated based on improvements in the number of painful and/or tender joints, joint pain/tenderness scores, physician's assessment of disease activity, and a decrease in the erythrocyte sedimentation rate.[2]

Assessment of Safety: Safety was monitored through the recording of all adverse events, with a focus on withdrawals from the study due to side effects.

# Mechanism of Action: Unraveling the Immunomodulatory Effects of Gold

The precise mechanisms by which gold compounds exert their therapeutic effects in rheumatoid arthritis are not fully elucidated but are known to involve the modulation of inflammatory and immune pathways.

#### **Auranofin Signaling Pathways**

Auranofin is understood to inhibit multiple key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance.[7] This leads to increased oxidative stress within immune cells, impairing their function. Furthermore, auranofin has been shown to inhibit the activation of the transcription factor NF-kB and interfere with the JAK/STAT signaling pathway, both of which are critical for the production of pro-inflammatory cytokines like IL-6.[7][8]



Click to download full resolution via product page

Caption: Auranofin's inhibitory effects on key inflammatory pathways.

### **Sodium Aurothiomalate Signaling Pathways**

The mechanism of action for sodium aurothiomalate is less clearly defined but is thought to involve the suppression of macrophage function and the inhibition of pro-inflammatory mediators. It is known to inhibit the synthesis of prostaglandins and has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and the activation of NF-κB.[8]



Click to download full resolution via product page

Caption: Sodium aurothiomalate's modulation of inflammatory mediators.

### Conclusion

The choice between auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis represents a clinical decision that balances the need for potent disease control with the risk of adverse events. Sodium aurothiomalate offers a more robust therapeutic effect but at the expense of a higher incidence of side effects, necessitating careful patient monitoring. Auranofin, while generally less efficacious, provides a safer alternative, particularly for patients who may be less tolerant of the side effects associated with injectable gold therapy. The distinct



mechanisms of action of these two gold compounds underscore the complexity of their immunomodulatory effects and provide a basis for understanding their differing clinical profiles. Further research into the specific molecular targets of these agents will continue to refine their therapeutic application in rheumatoid arthritis and potentially other inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial. | Semantic Scholar [semanticscholar.org]
- 2. "Comparison of auranofin, gold sodium thiomalate, and placebo in the tr" by John R. Ward, H. James Williams et al. [scholarlycommons.pacific.edu]
- 3. Comparison between sodium aurothiomalate and auranofin in rheumatoid arthritis. Results of a two-year open randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral gold: a comparison with placebo and with intramuscular sodium aurothiomalate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Frontiers | Will Auranofin Become a Golden New Treatment Against COVID-19? [frontiersin.org]
- 8. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Auranofin and Sodium Aurothiomalate for Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15460665#auranofin-vs-sodium-aurothiomalate-clinical-efficacy-and-side-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com